4-chloro-7-fluoro-6-iodoquinazoline

halogen bonding medicinal chemistry kinase inhibitor

4-Chloro-7-fluoro-6-iodoquinazoline is the superior advanced intermediate for kinase inhibitor discovery. Its unique C4-Cl and C6-I handles enable a convergent, high-throughput library synthesis (SNAr then Suzuki coupling), while the critical 7-fluoro group pre-optimizes analogs for oral bioavailability—shown to increase microsomal half-life by 4- to 6-fold over non-fluorinated cores. Procuring this specific building block eliminates late-stage fluorination costs and reduces PK-related attrition risk.

Molecular Formula C8H3ClFIN2
Molecular Weight 308.48 g/mol
Cat. No. B8558603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-fluoro-6-iodoquinazoline
Molecular FormulaC8H3ClFIN2
Molecular Weight308.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1I)F)N=CN=C2Cl
InChIInChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H
InChIKeyKRFXKLWWUDJFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoro-6-iodoquinazoline: A Unique Polyhalogenated Quinazoline for Kinase-Targeted Synthesis


4-Chloro-7-fluoro-6-iodoquinazoline (CAS: 231278-64-1) is a polyhalogenated quinazoline building block characterized by the simultaneous presence of chlorine, fluorine, and iodine substituents at positions 4, 7, and 6 of the quinazoline core, respectively [1]. This unique halogenation pattern imparts distinctive physicochemical properties, including an XLogP3-AA of 3.3, a molecular weight of 308.48 Da, and a topological polar surface area of 25.8 Ų, that are not simultaneously present in its simpler di- or mono-halogenated analogs [2]. The 4-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr), a critical step in derivatizing the quinazoline scaffold for medicinal chemistry applications [1].

Why 4-Chloro-7-fluoro-6-iodoquinazoline Cannot Be Replaced by Common 4-Chloro-6-iodoquinazoline


Generic substitution of 4-chloro-7-fluoro-6-iodoquinazoline with the commercially more common 4-chloro-6-iodoquinazoline fails because the latter lacks the 7-fluoro substituent, a critical structural element for modulating both the electronic properties and metabolic stability of the final drug candidate [1]. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen while profoundly altering a molecule's pKa, conformation, and oxidative metabolism [1]. In the context of quinazoline kinase inhibitors, a 7-fluoro group is a recurrent motif in FDA-approved drugs (e.g., Gefitinib, Afatinib) and advanced clinical candidates, where it has been shown to enhance binding affinity to the kinase hinge region and improve oral bioavailability compared to non-fluorinated analogs [2]. Substituting with a non-fluorinated analog introduces a structural defect that can lead to significant and unpredictable deviations in downstream biological assay results and ADME profiles, ultimately compromising the validity of a medicinal chemistry program [3].

Quantitative Differentiation: 4-Chloro-7-fluoro-6-iodoquinazoline vs. Analogs


Enhanced Halogen Bond Donor Potential of 6-Iodo vs. 6-Bromo Analog

The 6-iodo substituent in 4-chloro-7-fluoro-6-iodoquinazoline is a significantly stronger halogen bond (XB) donor than the analogous 6-bromo substituent found in closely related quinazoline scaffolds. This is due to the larger, more polarizable σ-hole on iodine [1].

halogen bonding medicinal chemistry kinase inhibitor

Fluorine-Induced Electronic Modulation of the Quinazoline Core for SNAr Reactivity

The 7-fluoro substituent in 4-chloro-7-fluoro-6-iodoquinazoline inductively deactivates the quinazoline core, which can have a measurable effect on the reactivity of the key 4-chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to the non-fluorinated analog, 4-chloro-6-iodoquinazoline [1].

SNAr reactivity synthetic methodology medicinal chemistry

Metabolic Blockade at C7: Fluorine Prevents Oxidative Metabolism

The 7-fluoro substituent serves as a metabolic blocking group, preventing cytochrome P450-mediated oxidation at the C7 position, a common metabolic soft spot for non-fluorinated quinazolines. The absence of this fluorine in comparators like 4-chloro-6-iodoquinazoline results in a metabolically labile site [1].

metabolic stability ADME drug design

Regioselective Derivatization via Orthogonal Halogen Reactivity

The combination of C4-Cl and C6-I in 4-chloro-7-fluoro-6-iodoquinazoline provides orthogonal handles for sequential functionalization via SNAr and cross-coupling chemistries, respectively. The C4-Cl is more reactive towards nucleophiles, while the C6-I is primed for Pd-catalyzed cross-coupling reactions. This is a key point of differentiation from 4-chloro-6-iodoquinazoline, which lacks the fluorine, and 7-fluoro-6-iodoquinazoline, which lacks the reactive C4-Cl handle [1].

cross-coupling SNAr orthogonal reactivity

Validated Application Scenarios for 4-Chloro-7-fluoro-6-iodoquinazoline


Efficient Synthesis of 4-Anilino-6-aryl-7-fluoroquinazoline Kinase Inhibitor Libraries

For medicinal chemistry groups focused on discovering novel kinase inhibitors, 4-chloro-7-fluoro-6-iodoquinazoline is the optimal advanced intermediate. Its orthogonal C4-Cl and C6-I handles enable a two-step, high-throughput library synthesis: first, a diverse set of anilines is installed via SNAr at C4; second, a panel of aryl/heteroaryl boronic acids is coupled via Suzuki-Miyaura cross-coupling at C6. This convergent approach rapidly generates a matrix of analogs, all of which incorporate the critical 7-fluoro group for metabolic stability, a feature that distinguishes it from the more common 4-chloro-6-iodoquinazoline and streamlines SAR exploration [1].

Early-Stage ADME Optimization for Oral Kinase Inhibitors

Procurement of this specific intermediate is justified for programs where improving oral bioavailability is a primary goal. By incorporating the 7-fluoro group early in the synthesis, the resulting analogs are pre-optimized for enhanced metabolic stability compared to series derived from a non-fluorinated core. Quantitative evidence from related quinazoline series demonstrates that 7-fluorination can increase microsomal half-life by 4- to 6-fold [1]. Selecting this building block over the cheaper 4-chloro-6-iodoquinazoline is a strategic, evidence-based decision that reduces the risk of late-stage attrition due to poor pharmacokinetics and avoids the cost and complexity of a late-stage fluorination step [2].

Probing Halogen Bonding Interactions in the Kinase Hinge Region

The 6-iodo group's superior σ-hole potential (Vs,max ~39 kcal/mol) makes this compound the preferred starting material for exploring structure-based design strategies that leverage halogen bonding [1]. In contrast to a 6-bromo analog (Vs,max ~28 kcal/mol), the iodine atom can form stronger, more directional interactions with backbone carbonyl oxygens in the kinase hinge region [2]. This quantitative advantage in halogen bond donor strength provides a unique tool for medicinal chemists aiming to improve inhibitor potency and selectivity, particularly for targets with a gatekeeper residue mutation that creates an opportunity for a halogen bond interaction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-7-fluoro-6-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.